molecular formula C10H14N2Na3O14P3 B1580513 Thymidine 5'-triphosphate sodium salt CAS No. 27821-54-1

Thymidine 5'-triphosphate sodium salt

Cat. No.: B1580513
CAS No.: 27821-54-1
M. Wt: 548.11 g/mol
InChI Key: KNVJTOALWGZWAI-UHFFFAOYSA-K
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Mechanism of Action

Target of Action

Thymidine 5’-triphosphate sodium salt primarily targets several enzymes, including Thymidine kinase, cytosolic , Anaerobic ribonucleoside-triphosphate reductase , Thymidylate kinase , Glucose-1-phosphate thymidylyltransferase 2 , DNA primase/helicase , and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis, nucleotide metabolism, and cellular growth.

Mode of Action

Thymidine 5’-triphosphate sodium salt interacts with its targets by serving as a substrate for these enzymes. It is involved in the reversible phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), using ATP as its preferred phosphoryl donor . This process is essential for DNA synthesis and cellular growth.

Biochemical Pathways

Thymidine 5’-triphosphate sodium salt is one of the four natural deoxynucleotides, along with deoxyadenosine 5’-triphosphate (dATP), deoxyguanosine 5’-triphosphate (dGTP), and deoxycytosine 5’-triphosphate (dCTP). These compounds are used for the biosynthesis of deoxyribonucleic acids by DNA polymerases and reverse transcriptases . Therefore, it plays a significant role in the DNA synthesis pathway.

Result of Action

The primary result of Thymidine 5’-triphosphate sodium salt’s action is the synthesis of DNA. As a building block of DNA, it contributes to the formation of the genetic material in cells . Additionally, it acts as an allosteric regulator of other nucleotides’ metabolism .

Action Environment

The action of Thymidine 5’-triphosphate sodium salt can be influenced by various environmental factors. For instance, the pH of the solution can affect the stability of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thymidine 5’-triphosphate sodium salt can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine at the 5’ position using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of thymidine 5’-triphosphate sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through techniques such as crystallization, chromatography, and lyophilization to achieve the desired quality and concentration .

Chemical Reactions Analysis

Types of Reactions

Thymidine 5’-triphosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents, acids, and bases. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include thymidine, triphosphate, and various phosphorylated intermediates. These products are essential for DNA synthesis and repair processes .

Comparison with Similar Compounds

Similar Compounds

  • Deoxyadenosine 5’-triphosphate
  • Deoxyguanosine 5’-triphosphate
  • Deoxycytosine 5’-triphosphate

Uniqueness

Thymidine 5’-triphosphate sodium salt is unique due to its specific role in DNA synthesis and regulation. Unlike other nucleotides, it pairs exclusively with deoxyadenosine in the DNA double helix, ensuring the fidelity of genetic information during replication .

Properties

IUPAC Name

trisodium;[[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVJTOALWGZWAI-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Na3O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27821-54-1
Record name Thymidine 5'-(trisodium hydrogen triphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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